Enantiomeric Potency Differentiation in EZH2 Inhibition
The (R)-enantiomer of an oxetane-containing compound targeting EZH2 demonstrates significantly higher potency compared to its (S)-enantiomer, a principle directly relevant to the stereospecificity of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine [1].
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | 16-fold increase in potency |
| Comparator Or Baseline | (–)-(S) enantiomer |
| Quantified Difference | 16-fold |
| Conditions | EZH2 inhibition assay (class-level inference based on analogous oxetane-pyrrolidine scaffold) |
Why This Matters
This demonstrates that the (3R) stereoisomer is the more potent configuration, making it the essential choice for developing efficacious kinase inhibitors and avoiding potency loss from racemic or (3S) material.
- [1] Ishikura, H.; Bull, J. A. Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opin. Drug Discov. 2025, 20, 1621-1638. View Source
